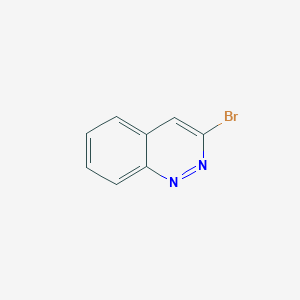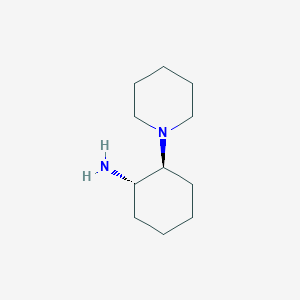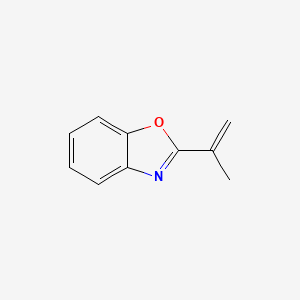
3-Bromocinnoline
Vue d'ensemble
Description
3-Bromocinnoline is a chemical compound with the CAS Number: 78593-33-6 . It has a molecular weight of 209.05 .
Molecular Structure Analysis
The molecular formula of this compound is C8H5BrN2 . The average mass is 209.043 Da and the monoisotopic mass is 207.963608 Da .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 92-94 degrees Celsius . It’s stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
3-Bromocinnoline and its derivatives play a significant role in chemical synthesis, especially in reactions catalyzed by palladium compounds. Ames and Bull (1982) demonstrated that 3-Bromo- or 3-iodo-cinnoline, when condensed with terminal alkynes in the presence of palladium and copper compounds, yield various derivatives like 3-alkynyl-derivatives. This process leads to the formation of complex structures such as pyrrolo[3,2-c]cinnolines and pyrazolo[4,3-c]cinnoline, depending on the reactants used. This research highlights the versatility of this compound in synthetic organic chemistry and its potential for creating diverse molecular structures (Ames & Bull, 1982).
Pharmaceutical Research
In pharmaceutical research, this compound derivatives have been explored for their potential in cancer treatment. A study by El-Agrody et al. (2012) synthesized a series of quinoline derivatives with potential antitumor activities. These compounds, including those derived from this compound, showed significant inhibitory effects on cancer cell growth, indicating their potential as cancer therapeutics (El-Agrody et al., 2012).
Antitumor Mechanisms and Therapies
The anticancer properties of this compound derivatives are further supported by studies investigating their specific mechanisms of action. For instance, Zhang et al. (2015) found that 3-Bromopyruvate (3-BrPA), a derivative of this compound, exhibited chemopreventive efficacy in mouse models of lung cancer. This study explored the combination of 3-BrPA with rapamycin, revealing their synergistic ability in reducing tumor multiplicity and load, providing insights into potential therapeutic applications for lung cancer (Zhang et al., 2015).
Protein Labeling and Biorthogonal Reactions
This compound derivatives also have applications in biochemistry, particularly in protein labeling. Ros et al. (2020) synthesized 3-bromo-1,2,4,5-tetrazine using an oxidant- and metal-free method. This compound was utilized for chemoselective protein labeling, enabling fast click-to-release biorthogonal reactions. The study presents a practical approach for site-selective protein labeling, which is crucial in biological research and drug development (Ros et al., 2020)
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-bromocinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYRUXMLXSGXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506580 | |
| Record name | 3-Bromocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78593-33-6 | |
| Record name | 3-Bromocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromocinnoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1601951.png)













